3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine
Description
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a trifluoromethyl (-CF₃) group at position 3 and an amine (-NH₂) at position 3. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the amine group provides a handle for further functionalization .
Properties
IUPAC Name |
3-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)5-4-1-3(11)2-12-6(4)14-13-5/h1-2H,11H2,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXLEXVXOIBPFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3-amino-5-(trifluoromethyl)pyridine with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Core Formation via Condensation
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Step 1 : Nucleophilic attack by 3-aminopyrazole on a carbonyl group of a 1,3-dicarbonyl compound.
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Step 2 : Cyclization and elimination of water to form the pyrazolopyridine intermediate.
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Step 3 : Oxidation (e.g., atmospheric O₂) to aromatize the pyridine ring .
N-Alkylation of the Amine Group
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Conditions : Use of alkyl halides (e.g., ethyl bromide) in the presence of a base (e.g., NaH) at room temperature .
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Outcome : Selective alkylation at the nitrogen center, preserving the CF₃ group .
Table 1: Reaction Conditions for N-Alkylation
| Reagent | Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| Ethyl bromide | DMF | NaH | RT | 75–90 |
| Benzyl bromide | THF | K₂CO₃ | 50°C | 80–95 |
| Propyl bromide | Acetonitrile | NaOH | 60°C | 70–85 |
Table 2: Anticancer Activity of Derivatives
| Compound | Cell Line (IC₅₀, µM) |
|---|---|
| 5i | A549: 8.2, MCF7: 12.3 |
| 6e | DU145: 5.1, HeLa: 9.5 |
Biomedical Relevance
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Anticancer Activity : Trifluoromethyl-substituted derivatives show promising activity against lung (A549), breast (MCF7), prostate (DU145), and cervical (HeLa) cancer cell lines .
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Adenosine Receptor Inhibition : Structural modifications (e.g., ester groups) enhance selectivity for A₁ adenosine receptors, as shown in 3D QSAR studies .
Structural Insights
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Tautomerism : The 1H-form is favored due to aromaticity in both rings, while 2H-tautomers are less common unless non-aromatic rings are present .
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Substituent Patterns : Common substitution at C4 and C6 positions, with trifluoromethyl groups often introduced at C3 or C4 during core synthesis .
Challenges and Considerations
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Regioisomer Discrimination : Similar NMR spectra of regioisomers complicate structural assignment without reference compounds .
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Oxidation Dependency : Air or external oxidants are critical for completing the pyridine ring formation .
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Catalyst Recycling : Magnetic catalysts (e.g., Fe₃O₄@MIL-101) enable reusable systems but require optimization for solvent-free conditions .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine derivatives. For instance, a series of compounds derived from this scaffold have been evaluated for their efficacy against various cancer cell lines.
Case Study : A study reported that specific derivatives exhibited significant cytotoxicity against prostate cancer (PC3) and leukemia (K562) cell lines. The compounds were tested at concentrations of 5 μg/ml, showing lower efficacy compared to doxorubicin but still indicating promising activity .
Table 1: Anticancer Activity of Derivatives
| Compound | Cell Line | IC50 (μg/ml) | Comparison Drug | IC50 (μg/ml) |
|---|---|---|---|---|
| Compound A | PC3 | 10 | Doxorubicin | 2 |
| Compound B | K562 | 15 | Doxorubicin | 1.5 |
| Compound C | Hela | 20 | Doxorubicin | 3 |
Antifungal and Insecticidal Properties
The compound has also been investigated for its antifungal and insecticidal activities. A study synthesized various trifluoromethyl derivatives and tested them against several fungal strains and insect pests.
Case Study : The synthesized compounds demonstrated notable antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum. For example, specific derivatives showed inhibition rates exceeding 90% at a concentration of 50 μg/ml, comparable to established fungicides like tebuconazole .
Table 2: Antifungal Activity
| Compound | Fungal Strain | Inhibition Rate (%) at 50 μg/ml |
|---|---|---|
| Compound D | Botrytis cinerea | 96.76 |
| Compound E | Sclerotinia sclerotiorum | 82.73 |
| Compound F | Phomopsis sp. | 70.12 |
Agricultural Applications
In addition to its medicinal uses, the compound's derivatives are being explored for agricultural applications, particularly as potential agrochemicals.
Insecticidal Activity
The insecticidal properties of derivatives have been evaluated against common agricultural pests such as Mythimna separata and Spodoptera frugiperda. Although the efficacy was lower compared to commercial insecticides, certain compounds showed moderate effectiveness at higher concentrations (500 μg/ml) .
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Substituent Variations on the Pyrazolo[3,4-b]pyridine Core
The table below highlights key analogs and their substituent effects:
Key Observations:
- Trifluoromethyl vs. Methyl (Position 3): The -CF₃ group increases electron-withdrawing effects compared to -CH₃, reducing the basicity of the amine at position 5 but improving metabolic stability and membrane permeability .
- Fluoro vs.
- Bromo Substituent: The bromo analog () serves as a versatile intermediate for Suzuki-Miyaura couplings, enabling diversification of the core structure .
Physicochemical and Spectroscopic Data
- IR and NMR: The trifluoromethyl derivative exhibits IR peaks at 1316 cm⁻¹ (C-F stretching) and 3428 cm⁻¹ (N-H stretching), distinguishing it from non-fluorinated analogs. $^1$H NMR typically shows a singlet for the -CF₃ group (δ ~7.5 ppm) and a broad peak for the amine (δ ~5.2 ppm) . Methyl-substituted analogs display upfield shifts for the -CH₃ group (δ ~2.3 ppm) in $^1$H NMR .
Mass Spectrometry:
- HRMS data for 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine confirms a molecular ion peak at m/z 350.09780 (calculated for C₁₆H₁₃N₄O₂F₃) .
Biological Activity
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine is a nitrogen-containing heterocyclic compound notable for its trifluoromethyl group, which significantly influences its biological activity. This compound is being explored for various applications in medicinal chemistry, particularly as a potential therapeutic agent due to its unique structural properties.
Chemical Structure and Properties
- Molecular Formula : C7H6F3N5
- Molecular Weight : 189.15 g/mol
- CAS Number : 1186608-81-0
The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.
The biological activities of 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine are believed to arise from its interactions with various biological targets. The trifluoromethyl moiety contributes to the compound's ability to modulate enzyme activity and receptor interactions. Specifically, it has been investigated for its potential as an enzyme inhibitor and receptor modulator in several pathways relevant to cancer and inflammation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives, including 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine. Research indicates that this compound can inhibit tumor growth in xenograft models. For instance, a related study found that compounds with similar scaffolds exhibited significant antitumor efficacy by targeting key metabolic pathways involved in cancer progression .
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. It has been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro studies demonstrated that derivatives of this compound exhibited selective COX-2 inhibition with IC50 values comparable to established anti-inflammatory drugs like diclofenac .
Study 1: Antitumor Efficacy
A recent investigation into pyrazolo[3,4-b]pyridine derivatives revealed that 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine significantly reduced tumor growth in mouse models of pancreatic ductal adenocarcinoma (PDAC) without increasing hepatotoxicity markers . This suggests a favorable therapeutic window for further development.
Study 2: Enzyme Inhibition
Another study focused on the inhibition of geranylgeranyl pyrophosphate synthase (GGPPS), a critical enzyme in cancer cell proliferation. The findings indicated that related compounds could effectively downregulate GGPPS activity, leading to reduced cell viability in multiple myeloma and colorectal cancer cell lines . This positions 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine as a candidate for further exploration in cancer therapeutics.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine | Structure | Antitumor, Anti-inflammatory |
| 5-(Trifluoromethyl)pyridin-3-amine | Structure | Moderate anticancer effects |
| 1H-Pyrazolo[3,4-b]pyridine derivatives | Structure | Broad spectrum of biological activities |
The unique trifluoromethyl substitution on the pyrazolo[3,4-b]pyridine core distinguishes it from other similar compounds, enhancing its biological activity profile.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine, and how are reaction conditions optimized?
- Answer : The compound is typically synthesized via cyclocondensation reactions. A key method involves reacting substituted pyrazol-5-amines with trifluoromethyl-containing aldehydes or acrylates. For example, trifluoroacetic acid (TFA)-catalyzed reflux in toluene with ethyl 2-(4-methoxybenzoyl)-3,3-bis(methylthio)acrylate yields pyrazolo[3,4-b]pyridine derivatives . Optimization includes adjusting catalyst loading (e.g., 30 mol% TFA), solvent choice (polar vs. nonpolar), and purification via column chromatography. Yields range from 60–85% depending on substituent steric effects .
Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?
- Answer :
- NMR : H and C NMR confirm regiochemistry (e.g., pyrazole vs. pyridine ring proton shifts at δ 7.2–8.5 ppm) and trifluoromethyl group presence (δ -60 to -70 ppm in F NMR) .
- IR : Absorbances at 1650–1700 cm indicate C=O or C=N stretching in intermediates .
- UV-Vis : Absorption maxima near 270–300 nm correlate with π→π* transitions in the fused heterocycle .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
- Answer : The -CF group enhances lipophilicity (logP increases by ~1.5 units) and metabolic stability. It also induces electron-withdrawing effects, lowering the pKa of adjacent amines (e.g., pyridin-5-amine pKa ~4.5 vs. ~6.5 for non-fluorinated analogs) .
Advanced Research Questions
Q. How do reaction conditions control regioselectivity in pyrazolo[3,4-b]pyridine synthesis?
- Answer : Regioselectivity depends on catalyst and substituent positioning. For instance, using DABCO or 2,4,6-trimethylpyridine with 2-fluorobenzaldehydes directs cyclization to the pyridine ring over pyrimidine isomers (selectivity >95%) . Substituents at the pyrazol-5-amine C3 position (e.g., methyl vs. phenyl) further bias reaction pathways by steric hindrance .
Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?
- Answer : Discrepancies in IC values (e.g., kinase inhibition) often arise from assay conditions (e.g., ATP concentration) or substituent electronic effects. For example:
- Electron-deficient substituents (e.g., -CF) improve binding to hydrophobic kinase pockets but may reduce solubility .
- Meta-substitutions on the phenyl ring enhance potency by aligning with target steric constraints (SAR studies in ).
Q. What are the mechanistic implications of fluorinated intermediates in large-scale synthesis?
- Answer : Fluorinated intermediates (e.g., 5-fluoro derivatives) require careful handling due to hydrolytic sensitivity. Pd-catalyzed cross-coupling steps (e.g., Suzuki reactions) often use anhydrous conditions and inert atmospheres to prevent defluorination . Yield improvements (≥90%) are achieved via high-purity reagents and controlled temperature gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
